Per-fluoro-5-azanon-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Per-fluoro-5-azanon-4-ene is a fluorinated organic compound known for its unique chemical properties and reactivity. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Per-fluoro-5-azanon-4-ene can be synthesized through several methods. One common approach involves the reaction of perfluoro-2-methylpent-2-ene with guanidine hydrochloride in the presence of triethylamine. This reaction yields 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine . Another method involves the reaction with potassium thiocyanate (KSCN) in an aprotic dipolar solvent, producing perfluoro-1-(butylimino)butyl isothiocyanate .
Industrial Production Methods: Industrial production of fluorinated compounds, including this compound, often involves telomerization, electrochemical fluorination (ECF), and direct fluorination. These methods allow for the large-scale synthesis of fluorinated building blocks, which are then used to produce various PFAS .
Analyse Chemischer Reaktionen
Types of Reactions: Per-fluoro-5-azanon-4-ene undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. For example, it reacts with primary amines containing a 2,6-di-tert-butylphenol fragment in the presence of triethylamine to form azetidine, 1,2-dihydroazete, and 1,2-dihydro-1,3-diazete derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include guanidine hydrochloride, potassium thiocyanate, and primary amines. Reaction conditions often involve the use of aprotic dipolar solvents and bases such as triethylamine .
Major Products Formed: The major products formed from reactions with this compound include fluorinated pyrimidines, triazines, isothiocyanates, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Per-fluoro-5-azanon-4-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex fluorinated compounds. In biology and medicine, fluorinated compounds are studied for their potential use in drug development and as imaging agents due to their unique properties . In industry, this compound is used in the production of non-stick coatings, firefighting foams, and other materials that require high chemical resistance and stability .
Wirkmechanismus
The mechanism of action of per-fluoro-5-azanon-4-ene involves its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This stability allows the compound to interact with various molecular targets and pathways, making it useful in applications that require long-lasting and durable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to per-fluoro-5-azanon-4-ene include perfluoro-2-methylpent-2-ene, perfluoro-1-(butylimino)butyl isothiocyanate, and other perfluorinated alkenes and amines .
Uniqueness: What sets this compound apart from other similar compounds is its specific reactivity with guanidine hydrochloride and primary amines, leading to the formation of unique heterocyclic compounds. Additionally, its stability and resistance to degradation make it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C8F17N |
---|---|
Molekulargewicht |
433.06 g/mol |
IUPAC-Name |
(1Z)-2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23/b26-1- |
InChI-Schlüssel |
DVQXCHAOWHNHSQ-CYPCERQJSA-N |
Isomerische SMILES |
C(=N/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(\C(C(C(F)(F)F)(F)F)(F)F)/F |
Kanonische SMILES |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.